molecular formula C18H22ClN3O2 B5293105 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide

Cat. No. B5293105
M. Wt: 347.8 g/mol
InChI Key: UMTXPVDDXLBOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves the inhibition of HDAC6, which is responsible for the deacetylation of proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation. By inhibiting HDAC6, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide increases the acetylation of these proteins, leading to their activation or degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide are diverse and depend on the specific cellular processes and proteins affected by HDAC6 inhibition. In cancer cells, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the growth and metastasis of tumors. In neurodegenerative disorders, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to improve motor function and reduce the accumulation of toxic proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide in lab experiments include its specificity for HDAC6, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential for the treatment of various diseases. However, there are also limitations to using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For research on 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide include further preclinical and clinical studies to determine its efficacy and safety for the treatment of various diseases. Additionally, research is needed to determine the optimal dosage and administration of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, as well as its potential for combination therapy with other agents. Finally, further studies are needed to elucidate the specific cellular processes and proteins affected by HDAC6 inhibition and the potential for off-target effects of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide.

Synthesis Methods

The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves several steps, including the reaction of 3,5-dimethyl-4-hydroxyacetophenone with hydrazine hydrate to form 3,5-dimethyl-4-hydrazinylacetophenone. This intermediate is then reacted with 5-chloro-2-methylbenzoic acid to form the final product, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
In addition to cancer, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has also shown potential for the treatment of neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. It has been shown to improve motor function and reduce the accumulation of toxic proteins in animal models of these diseases.

properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-10-6-7-15(19)9-16(10)20-17(24)8-11(2)22-13(4)18(14(5)23)12(3)21-22/h6-7,9,11H,8H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXPVDDXLBOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide

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